molecular formula C2H9Br2N3 B014029 2-Aminoacetamidine dihydrobromide CAS No. 69816-37-1

2-Aminoacetamidine dihydrobromide

Cat. No. B014029
CAS RN: 69816-37-1
M. Wt: 234.92 g/mol
InChI Key: SLCZNGZFOVAAED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminoacetamidine dihydrobromide involves the treatment of 2-aminoacetonitrile with di-tert-butyldicarbonate to produce N-BOC-2-aminoacetonitrile. This intermediate is then catalyzed in the presence of ammonia and methanol to form amidine. The final product, 2-amino-acetamidine dihydrobromide, is obtained after the removal of blocking groups with anhydrous hydrobromide. Its structure has been verified through 1HNMR analysis (Deng You-hua, 2007).

Scientific Research Applications

  • Histamine Receptor Pharmacology : 2-Aminoethyl derivatives, like 2-Aminoacetamidine dihydrobromide, are found to be highly selective histamine H1-receptor agonists, making them useful for studying histamine receptor pharmacology (Durant, Ganellin, & Parsons, 1975).

  • Anticancer, Antitumor, Antidiabetic, and Anticonvulsant Activities : Recent developments in medicinal chemistry have identified new 2-aminothiazoles, structurally similar to 2-Aminoacetamidine dihydrobromide, with promising activities in these areas (Das, Sikdar, & Bairagi, 2016).

  • Synthesis of Functionalized Compounds : A study demonstrated a synthetic method for functionalized 2-aminohydropyridines, which are structurally related to 2-Aminoacetamidine dihydrobromide, using domino reactions (Sun, Sun, Xia, & Yan, 2011).

  • Antimicrobial Agents : Novel heterocyclic compounds incorporating a sulfamoyl moiety, which could be structurally related to 2-Aminoacetamidine dihydrobromide, have shown promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Challenges in Proteomics : A study highlighted that 2-chloroacetamide, a structurally related compound, is not ideal for proteomics due to its adverse impact on methionine oxidation, suggesting the importance of selecting appropriate alkylating agents in research (Hains & Robinson, 2017).

  • Neurotoxic Effects of Related Drugs : Phencyclidine and related drugs, which may include structural analogs of 2-Aminoacetamidine dihydrobromide, can induce neurotoxic effects in brain neurons, raising concerns about their safety in treating neurodegenerative diseases and the risks associated with illicit use (Olney, Labruyere, & Price, 1989).

  • Histamine H4 Receptor Ligands : Histamine H4 receptor ligands show potential in inflammation and allergy, and compounds like 2-Aminoacetamidine dihydrobromide could be relevant in this research area (Smits, Leurs, & de Esch, 2009).

Safety And Hazards

2-Aminoacetamidine dihydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity – single exposure (Category 3) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-aminoethanimidamide;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3.2BrH/c3-1-2(4)5;;/h1,3H2,(H3,4,5);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCZNGZFOVAAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583416
Record name Aminoethanimidamide--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoacetamidine dihydrobromide

CAS RN

69816-37-1
Record name Aminoethanimidamide--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminoacetamidine Dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoacetamidine dihydrobromide
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2-Aminoacetamidine dihydrobromide
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2-Aminoacetamidine dihydrobromide
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2-Aminoacetamidine dihydrobromide
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2-Aminoacetamidine dihydrobromide
Reactant of Route 6
2-Aminoacetamidine dihydrobromide

Citations

For This Compound
3
Citations
B Liu, G Lu, R Wu, S Hu, L Zhang… - Advanced Optical …, 2023 - Wiley Online Library
… Thus, a small amine molecule 2-aminoacetamidine dihydrobromide (2-AD) is introduced as another ligand in the PEA 100% -CsPb(Br/Cl) 3 precursor solution (the concentration of 2-…
JD Keelor, PB Farnsworth, A L. Weber… - Journal of The …, 2016 - ACS Publications
We have developed a multimodal ion source design that can be configured on the fly for various analysis modes, designed for more efficient and reproducible sampling at the mass …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
NH SOCI₂ - Gmelin Handbuch der anorganischen Chemie, 1986 - Springer-Verlag
Number of citations: 0

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